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Abstract
This application note provides a detailed protocol for the identification of the homozygous d3-

DS-2 mutant allele in rice (Oryza sativa) using a standard Polymerase Chain Reaction (PCR)

based assay. The d3-DS-2 mutant, generated by CRISPR/Cas9, is characterized by a

substitution at the start codon and a subsequent 42-base pair deletion in the D3 gene. The D3

gene is a key component of the strigolactone signaling pathway, which plays a crucial role in

regulating plant architecture, including height and tiller number. This protocol offers a reliable

and efficient method to distinguish between wild-type, heterozygous, and homozygous mutant

plants, which is essential for genetic studies and breeding programs.

Introduction
The D3 gene in rice encodes an F-box protein that is an essential component of the

strigolactone (SL) signaling pathway. SLs are a class of plant hormones that regulate various

aspects of plant development, most notably shoot branching (tillering) and plant height. The

degradation of D53 transcriptional repressors, mediated by the D3/D14 complex, initiates SL

signaling and controls downstream gene expression.

The d3-DS-2 mutant was created using CRISPR/Cas9 technology to induce a targeted

mutation in the D3 gene (LOC_Os06g06090). This specific mutation involves a G-to-A

substitution at the ATG start codon, followed by a 42-bp deletion. This results in a loss-of-
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function allele, leading to a characteristic dwarf and high-tillering phenotype. Accurate

genotyping is critical for the selection and maintenance of homozygous mutant lines for further

research and agricultural applications. The following protocol describes a PCR-based method

that leverages the size difference between the wild-type and d3-DS-2 mutant alleles for robust

genotyping.

Materials and Reagents
Rice leaf tissue

DNA extraction kit (e.g., CTAB-based method)

Nuclease-free water

Taq DNA Polymerase and corresponding buffer

Deoxynucleotide triphosphates (dNTPs)

Forward and reverse primers (see Table 1)

Agarose

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

DNA loading dye

DNA ladder (e.g., 100 bp ladder)

Gel electrophoresis system and power supply

UV transilluminator or other gel imaging system

Experimental Protocols
Genomic DNA Extraction
High-quality genomic DNA is essential for reliable PCR results. A standard CTAB

(cetyltrimethylammonium bromide) method is recommended for extracting DNA from rice leaf

tissue.
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Harvest approximately 100 mg of fresh, young rice leaf tissue.

Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

Follow a standard CTAB DNA extraction protocol.

Resuspend the final DNA pellet in 50 µL of nuclease-free water or TE buffer.

Quantify the DNA concentration and assess its purity using a spectrophotometer.

Primer Design
To differentiate between the wild-type and the d3-DS-2 allele, a pair of primers flanking the

mutation site has been designed. The forward and reverse primers bind to regions outside the

42-bp deletion, allowing for the amplification of products of different sizes from the wild-type

and mutant alleles. The genomic sequence for the D3 gene (LOC_Os06g06090) can be

obtained from a public database such as the Rice Annotation Project Database (RAP-DB) or

Ensembl Plants. For the purpose of this protocol, we will use a representative sequence.

Table 1: Primer Sequences for d3-DS-2 Genotyping

Primer Name Sequence (5' to 3')
Expected Product
Size (Wild-Type)

Expected Product
Size (Mutant)

d3-Fwd
CGATCAAGGTCGTC

GTAGAAGG
200 bp 158 bp

d3-Rev
AAGTCGTCCTCGTT

CGTTCT

PCR Amplification
Prepare a PCR master mix according to the volumes listed in Table 2. Prepare enough

master mix for the number of samples to be tested, plus one extra reaction to account for

pipetting errors.

Aliquot 24 µL of the master mix into individual PCR tubes.
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Add 1 µL of genomic DNA (approximately 50-100 ng) to each respective tube.

Gently mix and centrifuge briefly.

Place the PCR tubes in a thermocycler and run the program outlined in Table 3.

Table 2: PCR Reaction Mixture

Component Volume (µL) for 1 Reaction Final Concentration

10x PCR Buffer 2.5 1x

dNTPs (10 mM each) 0.5 200 µM

d3-Fwd Primer (10 µM) 1.0 0.4 µM

d3-Rev Primer (10 µM) 1.0 0.4 µM

Taq DNA Polymerase (5 U/µL) 0.2 1 U

Nuclease-free Water 18.8 -

Genomic DNA (50-100 ng/µL) 1.0 50-100 ng

Total Volume 25.0 -

Table 3: Thermocycler Program

Step Temperature (°C) Duration Cycles

Initial Denaturation 95 5 minutes 1

Denaturation 95 30 seconds 35

Annealing 58 30 seconds

Extension 72 30 seconds

Final Extension 72 5 minutes 1

Hold 4 Indefinite -
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Agarose Gel Electrophoresis
Prepare a 2.0% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium

bromide or a safer alternative).

Mix 10 µL of each PCR product with 2 µL of 6x DNA loading dye.

Load the entire volume into the wells of the agarose gel.

Load a 100 bp DNA ladder in an adjacent lane to estimate the size of the PCR products.

Run the gel at 100 V for 30-45 minutes or until the dye front has migrated sufficiently.

Visualize the DNA bands using a UV transilluminator or a suitable gel imaging system.

Results and Interpretation
The genotype of each plant is determined by the pattern of bands observed on the agarose gel.

The expected band sizes for each genotype are summarized in Table 4.

Table 4: Interpretation of Genotyping Results

Genotype Expected Band(s) Interpretation

Wild-Type (+/+) 200 bp
The plant has two copies of

the wild-type D3 allele.

Heterozygous (+/-) 200 bp and 158 bp

The plant has one wild-type D3

allele and one d3-DS-2 mutant

allele.

Homozygous Mutant (-/-) 158 bp
The plant has two copies of

the d3-DS-2 mutant allele.

Visualizations
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PCR Genotyping Workflow for d3-DS-2 Mutants

Sample Preparation

PCR Amplification

Analysis

1. Collect Rice Leaf Tissue

2. Grind Tissue in Liquid N2

3. Extract Genomic DNA (CTAB)

4. Prepare PCR Master Mix

5. Add gDNA to Master Mix

6. Run Thermocycler Program

7. Agarose Gel Electrophoresis

8. Visualize DNA Bands

9. Determine Genotype (WT, Het, Hom)

Click to download full resolution via product page

Caption: Experimental workflow for PCR-based genotyping of d3-DS-2 mutants.
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Strigolactone Signaling Pathway in Rice
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Caption: Role of D3 in the strigolactone signaling pathway.
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To cite this document: BenchChem. [Application Note: PCR-Based Identification of
Homozygous d3-DS-2 Mutants in Rice]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192574#pcr-identification-of-homozygous-d3-ds-2-
mutants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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